2-Iodo-4,6-dimethylpyrimidine
Overview
Description
2-Iodo-4,6-dimethylpyrimidine is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a ring structure composed of nitrogen and carbon atoms. The specific compound of interest has iodine and methyl groups attached to the pyrimidine ring, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, the synthesis of 2-amino-4,6-dimethyl pyrimidine was achieved using guanidine nitrate, acetylacetone, and sodium carbonate, with water as the reaction medium, resulting in a high yield under optimal conditions . Another study reported the iodination of 4-amino-2,6-dimethylpyrimidine, which unexpectedly produced a 2-iodomethyl derivative rather than the anticipated 5-iodo derivative, indicating a regiospecific functionalization .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with the potential for intramolecular hydrogen bonding and the existence of isomeric forms. For example, novel 2-ureido-4-ferrocenylpyrimidines were synthesized, and their structure was supported by XRD analysis and spectroscopic data, revealing intramolecular hydrogen bonding and the presence of two isomeric forms .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. The iodine-catalyzed oxidative coupling of 2-aminobenzamides with aryl methyl ketones produced 2-aryl quinazolin-4(3H)-ones, demonstrating the utility of iodine in the selective synthesis of pyrimidine derivatives . Additionally, the reactions of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes led to the formation of novel pyrimido[4,5-d]pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For instance, the basicities of a series of 6-substituted-2,4-dimethyl-3-pyridinols approached physiological pH with increasing electron density in the ring, and their reactivities toward peroxyl radicals were examined, revealing potent antioxidant properties . The ambidentate ligand behavior of 4,6-dimethylpyrimidine-2-one was studied, showing different bonding modes with divalent metal ions and differences in infrared spectra between N- and O-bonded ligands .
Scientific Research Applications
Field
This application falls under the field of Crystallography .
Application
2-Iodo-4,6-dimethylpyrimidine has been studied for its crystal structure and supramolecular architecture .
Method
The non-H atoms of the molecule are located on a crystallographic mirror plane. The H atoms of the methyl groups are therefore disordered over two positions of equal occupancy .
Results
In the crystal structure, short intermolecular I⋯N contacts [3.390 (3) Å] are found, linking the molecules into zigzag chains. In addition, there are intermolecular π-π stacking interactions between the pyrimidine rings of adjacent molecules [centroid–centroid distance = 3.5168 (10) Å], resulting in a two-dimensional supramolecular architecture .
Non-Linear Optical (NLO) Applications
Field
This application falls under the field of Optical Physics .
Application
2-Amino-4,6-dimethylpyrimidine benzoic acid (2APB), a derivative of 2-Iodo-4,6-dimethylpyrimidine, has been investigated for non-linear optical (NLO) applications .
Method
The 2APB single crystal was grown by the slow evaporation method using water as a solvent . The crystalline perfection of the grown 2APB single crystal was analysed using high-resolution X-ray diffraction (HR-XRD) measurement .
Results
The 2APB crystal has a lower cut-off wavelength of 325 nm, which is evident from the UV–visible–NIR analysis . The 2APB crystal was thermally stable up to 140 °C, which was evident from the thermogravimetric (TG) and differential thermal analysis (DTA) . The third-order non-linear optical (NLO) susceptibility (χ (3)) value was calculated from Z-scan technique, which involves open and closed aperture measurements .
Synthesis of 2-Anilinopyrimidines
Field
This application falls under the field of Organic Chemistry .
Application
2-Iodo-4,6-dimethylpyrimidine is used in the synthesis of 2-anilinopyrimidines . These compounds are important because they are used in the development of various pharmaceuticals .
Method
The synthesis involves aromatic nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .
Results
A series of 2-anilinopyrimidines, including novel derivatives, has been obtained . The efficiency of the reaction was found to be dependent on the substituents .
Cross-Coupling Reaction
Field
This application falls under the field of Organic Chemistry .
Application
2-Iodo-4,6-dimethylpyrimidine has been used in a cross-coupling reaction with ethoxycarbonylmethylzinc bromide (Reformatsky reagent) in the presence of a palladium catalyst .
Method
The reaction was carried out in the presence of tetrakis (triphenylphosphine) palladium .
properties
IUPAC Name |
2-iodo-4,6-dimethylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQMOIDHGGDJMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465833 | |
Record name | 2-iodo-4,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-4,6-dimethylpyrimidine | |
CAS RN |
16879-40-6 | |
Record name | 2-Iodo-4,6-dimethylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16879-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-iodo-4,6-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60465833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-4,6-dimethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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